3-Methoxy-2-methylpropane-1-sulfonyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3-methoxy-2-methylpropane-1-sulfonyl chloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent hydrocarbon is propane, with substituents prioritized by functional group hierarchy. The sulfonyl chloride group (–SO$$2$$Cl) receives the lowest possible locant (position 1), followed by the methyl group at position 2 and the methoxy group (–OCH$$3$$) at position 3. The molecular formula is C$$5$$H$${11}$$ClO$$_3$$S , with a molecular weight of 186.66 g/mol. The SMILES notation COCC(CS(=O)(=O)Cl)C explicitly defines the branching pattern and functional group arrangement.
| Property | Value |
|---|---|
| CAS Registry Number | 1340102-86-4 |
| Molecular Formula | C$$5$$H$${11}$$ClO$$_3$$S |
| Molecular Weight | 186.66 g/mol |
| SMILES | COCC(CS(=O)(=O)Cl)C |
Molecular Architecture: Bond Connectivity and Stereochemical Considerations
The molecule features a propane backbone with three distinct substituents:
- A sulfonyl chloride group (–SO$$_2$$Cl) at position 1.
- A methyl group (–CH$$_3$$) at position 2.
- A methoxy group (–OCH$$_3$$) at position 3.
The sulfur atom in the sulfonyl group adopts a tetrahedral geometry, with bond angles approximating 109.5° between the sulfur, oxygen, and chlorine atoms. The methyl and methoxy groups introduce steric hindrance, influencing the molecule’s conformational preferences. The stereochemical configuration at position 2 (chiral center) remains unspecified in commercial samples, suggesting the compound is typically supplied as a racemic mixture or with undefined stereochemistry.
Comparative Structural Analysis with Related Sulfonyl Chlorides
Structural comparisons with analogous sulfonyl chlorides highlight key differences in reactivity and physical properties:
The methoxy group in this compound enhances polarity compared to non-oxygenated analogs, potentially increasing solubility in polar solvents. Branching at position 2 reduces rotational freedom, favoring a staggered conformation to minimize steric clashes between the methyl and sulfonyl groups.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound are limited, studies on related sulfonyl chlorides provide insights. For example, sulfonyl groups exhibit S–O bond lengths of ~1.45 Å and S–Cl bonds of ~2.10–2.11 Å, consistent with resonance stabilization of the sulfur-oxygen bonds. The methoxy group’s electron-donating effects may slightly elongate S–O bonds (by ~0.02 Å) compared to non-substituted analogs.
Conformational analyses predict that the methoxy and methyl groups adopt anti-periplanar arrangements to reduce steric strain, stabilizing the molecule in a gauche conformation around the C2–C3 bond. This arrangement minimizes interactions between the bulky sulfonyl chloride and methoxy substituents.
Properties
IUPAC Name |
3-methoxy-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPHXEISVIOFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-Methoxy-2-methylpropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Methoxy-2-methylpropanol+Thionyl chloride→3-Methoxy-2-methylpropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-2-methylpropane-1-sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
3-Methoxy-2-methylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate for the synthesis of more complex molecules.
Pharmaceutical development: Used in the synthesis of potential drug candidates.
Material science: Employed in the preparation of sulfonated polymers and other materials.
Biological studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Functional Group Variations
The following sulfonyl chlorides share structural similarities with 3-methoxy-2-methylpropane-1-sulfonyl chloride but differ in substituents and functional groups:
Table 1: Key Structural and Molecular Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|
| This compound | C₅H₁₁ClO₃S | 198.65 | Methoxy (-OCH₃), 2-methyl branch |
| 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride (2090676-05-2) | C₆H₁₃ClO₄S | 216.68 | Additional methoxymethyl (-CH₂OCH₃) group |
| 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride | C₅H₁₀Cl₂O₂S | 205.10 | Chloro (-Cl), 2,2-dimethyl branch |
| 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (1478850-02-0) | C₉H₁₇ClO₄S | 256.75 | Tetrahydropyran ring, ether linkage |
Reactivity and Physicochemical Properties
Electronic and Steric Effects
- The 2-methyl branch introduces steric hindrance, slowing reactions at the sulfonyl chloride site .
- 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride : The additional methoxymethyl group increases electron density and steric bulk, which may reduce reactivity compared to the parent compound. However, enhanced solubility in polar solvents is expected .
- 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride : The electron-withdrawing chloro group and bulky dimethyl substituents enhance electrophilicity at the sulfur center but impede nucleophilic attack due to steric effects .
Collision Cross-Section (CCS) and Steric Profile
This property may influence its performance in gas-phase separation techniques .
Biological Activity
3-Methoxy-2-methylpropane-1-sulfonyl chloride (C₅H₁₁ClO₃S) is an organic compound characterized by its sulfonyl chloride functional group. This compound is notable for its utility in organic synthesis, particularly as a sulfonylating agent. Its biological activity is of increasing interest in medicinal chemistry and drug development due to its ability to modify various substrates, potentially enhancing their pharmacological properties.
- Molecular Formula : C₅H₁₁ClO₃S
- Molecular Weight : 186.66 g/mol
- Functional Group : Sulfonyl chloride
The sulfonyl chloride group is key to the compound's reactivity, allowing it to engage in nucleophilic substitution reactions with amines, alcohols, and thiols, forming sulfonamides, sulfonates, or thioethers respectively .
The biological activity of this compound primarily stems from its ability to form stable covalent bonds with nucleophiles. This property is leveraged in the development of various pharmaceuticals where the introduction of a sulfonyl group can enhance the efficacy and selectivity of drug candidates against specific biological targets .
Biological Applications
Research has indicated that compounds containing sulfonyl groups often exhibit significant biological activities. Some applications include:
- Drug Development : The compound has been explored for its potential to modify drug candidates effectively, enhancing their pharmacological properties.
- Biological Studies : It serves as a building block in synthesizing bioactive compounds and investigating their interactions with biological systems .
Study 1: Reactivity with Amines
A study demonstrated the reactivity of this compound with various amines, leading to the formation of stable sulfonamide bonds. This reaction was characterized using chromatographic techniques, which enhanced detection sensitivity for target compounds.
Study 2: Structure-Activity Relationship (SAR)
In a systematic SAR study, researchers evaluated the effects of different substituents on the biological activity of sulfonamide derivatives derived from this compound. The findings indicated that modifications could significantly influence the binding affinity and selectivity towards specific targets such as HDAC enzymes .
Data Table: Biological Activity Overview
| Study | Target | Findings | Methodology |
|---|---|---|---|
| Study 1 | Amines | Stable sulfonamide formation | Chromatography |
| Study 2 | HDAC Enzymes | Enhanced binding affinity with modifications | Structure-Activity Relationship Analysis |
Q & A
Q. What are the standard synthetic routes for preparing 3-methoxy-2-methylpropane-1-sulfonyl chloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). A non-nucleophilic base (e.g., pyridine) is often added to scavenge HCl, improving yield . Key parameters include:
- Temperature : Maintained between 0–25°C to control exothermic reactions.
- Solvent : Anhydrous dichloromethane or toluene ensures moisture-free conditions.
- Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) removes residual reagents .
Q. How is this compound characterized to confirm purity and structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.3 ppm for ¹H), methyl groups (δ ~1.2–1.5 ppm), and sulfonyl chloride (no direct proton signal).
- IR : Strong S=O stretching vibrations at ~1350–1180 cm⁻¹ .
- Elemental Analysis : Matches calculated C, H, S, and Cl percentages.
- Chromatography : HPLC or GC-MS to confirm >95% purity .
Q. What are the primary reactions of this sulfonyl chloride in organic synthesis?
- Methodological Answer :
- Sulfonamide Formation : Reacts with amines (e.g., aliphatic/aromatic amines) in dichloromethane with a base (e.g., triethylamine) at 0–25°C.
- Esterification : Converts alcohols to sulfonate esters under mild conditions (e.g., room temperature, 1–2 hours).
- Elimination Reactions : Generates sulfenes under high-temperature or basic conditions, useful in cycloadditions .
Advanced Questions
Q. How do steric and electronic effects of the methoxy and methyl groups influence the reactivity of this sulfonyl chloride?
- Methodological Answer :
- Steric Hindrance : The 2-methyl group slows nucleophilic attack at the sulfur center, requiring longer reaction times for bulky amines.
- Electronic Effects : The methoxy group at C3 donates electron density via resonance, slightly reducing the electrophilicity of the sulfonyl chloride. This is mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Kinetic Studies : Compare reaction rates with analogous compounds (e.g., tosyl chloride) via ¹H NMR monitoring .
Q. What strategies resolve low yields in sulfonamide synthesis using this reagent?
- Methodological Answer :
- Byproduct Analysis : Trace hydrolyzed sulfonic acid (from moisture) can be detected via TLC (Rf difference) and removed by washing with NaHCO₃.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates amine coupling by stabilizing intermediates.
- Solvent Optimization : Switching to THF or acetonitrile improves solubility of hydrophobic amines .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~120°C. Store at –20°C in amber vials to prevent thermal/light degradation.
- Hydrolytic Stability : Monitor via ¹H NMR in D₂O; hydrolysis half-life is <1 hour at 25°C. Use molecular sieves in storage containers .
- Long-Term Stability : Periodic FT-IR checks for S=O band integrity over 6–12 months .
Q. What advanced analytical methods quantify trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Identifies hydrolyzed sulfonic acid (m/z [M-H]⁻) and sulfonate esters.
- X-ray Crystallography : Resolves crystal packing defects from residual solvents.
- Karl Fischer Titration : Measures moisture content (<0.1% w/w acceptable) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
